molecular formula C11H16ClF3N2O5S B12337521 Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B12337521
M. Wt: 380.77 g/mol
InChI Key: CUMNGIQDPSTVEX-UHFFFAOYSA-N
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Description

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C10H14ClF3N2O4S. It is known for its unique structure, which includes a thiazole ring substituted with chlorine and trifluoromethyl groups, and a tris(2-hydroxyethyl)ammonium cation. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with tris(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol .

Scientific Research Applications

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the thiazole moiety into complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is unique due to its combination of a thiazole ring with chlorine and trifluoromethyl substituents. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit enhanced activity or selectivity in certain biological assays .

Properties

Molecular Formula

C11H16ClF3N2O5S

Molecular Weight

380.77 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;tris(2-hydroxyethyl)azanium

InChI

InChI=1S/C6H15NO3.C5HClF3NO2S/c8-4-1-7(2-5-9)3-6-10;6-4-10-2(5(7,8)9)1(13-4)3(11)12/h8-10H,1-6H2;(H,11,12)

InChI Key

CUMNGIQDPSTVEX-UHFFFAOYSA-N

Canonical SMILES

C(CO)[NH+](CCO)CCO.C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-]

Origin of Product

United States

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